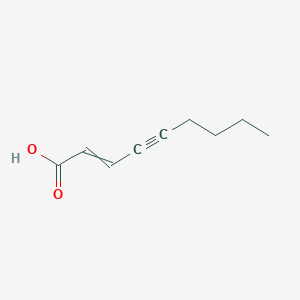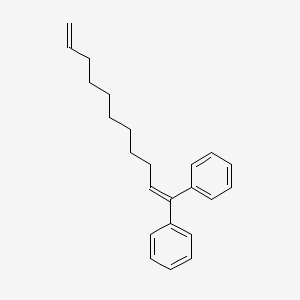
1,1'-(Undeca-1,10-diene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene is an organic compound with the molecular formula C23H28. It is characterized by the presence of two benzene rings connected by an 11-carbon chain with double bonds at the first and tenth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene typically involves the coupling of benzyl radicals with an 11-carbon chain containing double bonds at the first and tenth positions. The reaction conditions often require the presence of a catalyst to facilitate the coupling process .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets. The double bonds in the compound can participate in electrophilic addition reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, which can exert different effects depending on the context of the reaction .
Comparison with Similar Compounds
1,10-Undecadiene: A similar compound with a linear 11-carbon chain and double bonds at the first and tenth positions.
Uniqueness: 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene is unique due to its specific structure, which combines the properties of a long aliphatic chain with the reactivity of aromatic rings.
Properties
CAS No. |
76786-04-4 |
|---|---|
Molecular Formula |
C23H28 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-phenylundeca-1,10-dienylbenzene |
InChI |
InChI=1S/C23H28/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h2,9-14,16-20H,1,3-8,15H2 |
InChI Key |
RYDKZZVXMJCFDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
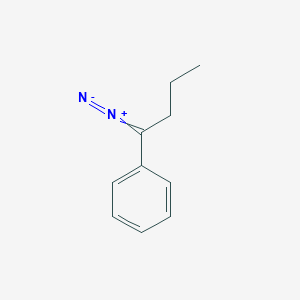
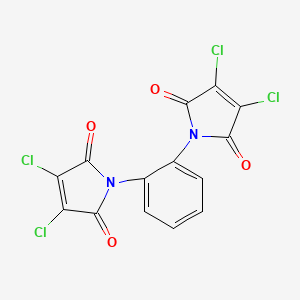
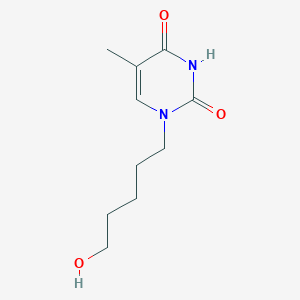

![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)

![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
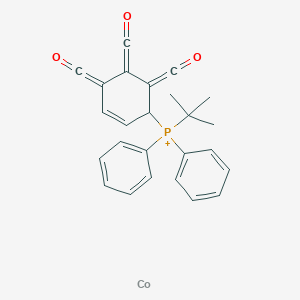
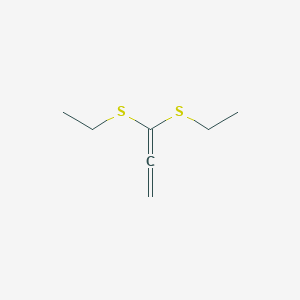
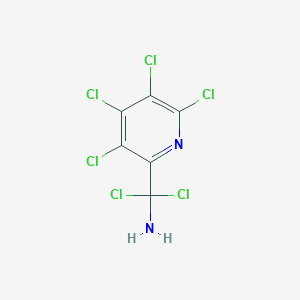
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)

